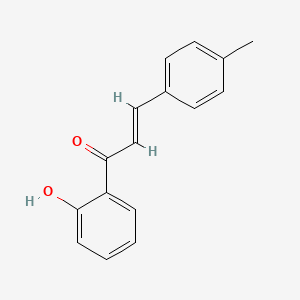
2'-Hydroxy-4-methylchalcone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-Hydroxy-4-methylchalcone, also known as this compound, is a useful research compound. Its molecular formula is C16H14O2 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
Intermediate in Organic Synthesis
2'-Hydroxy-4-methylchalcone serves as an important intermediate in the synthesis of more complex organic molecules. It is commonly produced through the Claisen-Schmidt condensation reaction involving 2-hydroxyacetophenone and 4-methylbenzaldehyde, typically using a base like sodium hydroxide or potassium hydroxide in an alcoholic solvent.
Synthetic Routes
The synthesis can be summarized as follows:
| Step | Reaction | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Claisen-Schmidt condensation | 2-Hydroxyacetophenone + 4-Methylbenzaldehyde | Sodium hydroxide, ethanol | ~65% |
Biological Applications
Antioxidant Properties
Research indicates that this compound exhibits potent antioxidant activity, which can help mitigate oxidative stress in biological systems. This property is crucial for developing therapeutic agents targeting oxidative stress-related diseases.
Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects by modulating various signaling pathways involved in inflammation. This makes it a candidate for further investigation in treating inflammatory diseases .
Antimicrobial Effects
Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting growth, which is significant for developing new antimicrobial agents .
Anticancer Potential
The compound has been explored for its anticancer activities, showing effectiveness against several cancer cell lines. The mechanisms include inducing apoptosis and inhibiting cell proliferation through various molecular pathways .
Antidiabetic Activity
Research highlights the potential of this compound in managing diabetes by reducing blood glucose levels and enhancing insulin secretion. In animal studies, it has demonstrated significant antihyperglycemic effects comparable to conventional antidiabetic medications .
Industrial Applications
Material Science
In the industrial sector, this compound is utilized in the development of new materials and chemical products due to its unique chemical properties. Its applications extend to creating specialty chemicals and polymers.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various chalcone derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of breast cancer cells through apoptosis induction mechanisms, highlighting its potential as a therapeutic agent in oncology .
Case Study 2: Antidiabetic Effects
In a controlled study on streptozotocin-induced diabetic rats, administration of this compound resulted in significant reductions in serum glucose levels. The study concluded that this compound could serve as a natural alternative for diabetes management due to its ability to enhance insulin sensitivity and secretion .
Propiedades
Fórmula molecular |
C16H14O2 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
(E)-1-(2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O2/c1-12-6-8-13(9-7-12)10-11-16(18)14-4-2-3-5-15(14)17/h2-11,17H,1H3/b11-10+ |
Clave InChI |
OOEWKJHFFYCQBM-ZHACJKMWSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O |
SMILES canónico |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O |
Sinónimos |
1-(2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one 2HMC chalcone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















